5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one
Overview
Description
“5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one” is a derivative of indole, which is a heterocyclic compound. Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many important drugs and other synthetic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the indole backbone, which consists of a benzene ring fused to a pyrrole ring . The “5-(1-aminoethyl)” indicates an aminoethyl group at the 5-position of the indole, and the “2,3-dihydro-1H” suggests saturation at the 2 and 3 positions of the indole .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, particularly electrophilic substitution at the C3 position and at the nitrogen . The presence of the aminoethyl group may also open up possibilities for reactions at this site.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other indole derivatives. It would likely be a solid under normal conditions, with a color ranging from white to light yellow .Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which “5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one” is used . Many indole derivatives exhibit biological activity, and the mechanism of action often involves interaction with proteins or other biological macromolecules .
Safety and Hazards
Future Directions
The study of indole derivatives is a vibrant field due to their prevalence in natural products and pharmaceuticals . Future research could involve the synthesis of new indole derivatives, investigation of their biological activity, and development of their applications in medicine and other fields .
Properties
IUPAC Name |
5-(1-aminoethyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9/h2-4,6H,5,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMZWLOIWMFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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